molecular formula C4H8NP B14399794 (Dimethylphosphanyl)acetonitrile CAS No. 89630-49-9

(Dimethylphosphanyl)acetonitrile

Cat. No.: B14399794
CAS No.: 89630-49-9
M. Wt: 101.09 g/mol
InChI Key: TTZUYVQAJIWLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dimethylphosphanyl)acetonitrile is an organophosphorus compound characterized by the presence of a dimethylphosphanyl group attached to an acetonitrile moiety. This compound is of significant interest in organic synthesis and coordination chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylphosphanyl)acetonitrile typically involves the reaction of dimethylphosphine with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethylphosphine, followed by nucleophilic substitution with acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Dimethylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylphosphanyl group can participate in substitution reactions, often facilitated by the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Catalysts like palladium or nickel complexes are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, primary amines, and various substituted phosphanyl derivatives.

Scientific Research Applications

(Dimethylphosphanyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which (Dimethylphosphanyl)acetonitrile exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound used as a solvent and reagent in organic synthesis.

    Dimethylphosphine: A related phosphine compound with different reactivity and applications.

    Phosphanylacetonitrile: Another organophosphorus compound with a similar structure but different substituents.

Uniqueness

(Dimethylphosphanyl)acetonitrile is unique due to the presence of both a nitrile and a dimethylphosphanyl group, which imparts distinct reactivity and coordination properties. This dual functionality makes it a versatile compound in various chemical processes and applications.

Properties

IUPAC Name

2-dimethylphosphanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8NP/c1-6(2)4-3-5/h4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUYVQAJIWLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10525491
Record name (Dimethylphosphanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89630-49-9
Record name (Dimethylphosphanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.